Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-

Silyl ether hydrolysis Protecting group stability Acid lability ranking

Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1), also systematically referred to as Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-, is a specialized organosilicon compound that integrates a sterically encumbered triisopropylsilyl (TIPS) moiety with a 1-phenylvinyloxy leaving/activating group. This bifunctional architecture imparts a dual-mode reactivity: the bulky TIPS group confers markedly enhanced hydrolytic stability compared to smaller trialkylsilyl analogs (e.g., TMS or TES ethers), while the phenylethenyloxy substituent enables photochemically triggered deprotection via 250–350 nm irradiation, a feature absent in conventional TIPS ethers that require fluoride-based cleavage.

Molecular Formula C17H28OSi
Molecular Weight 276.5 g/mol
CAS No. 152718-37-1
Cat. No. B3105354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
CAS152718-37-1
Molecular FormulaC17H28OSi
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC(=C)C1=CC=CC=C1
InChIInChI=1S/C17H28OSi/c1-13(2)19(14(3)4,15(5)6)18-16(7)17-11-9-8-10-12-17/h8-15H,7H2,1-6H3
InChIKeyXLIZHJOZXVTMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1): A Sterically-Hindered, Photo-Labile Silyl Protecting Reagent and Crosslinking Silane for Precision Synthesis and Advanced Materials Procurement


Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1), also systematically referred to as Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-, is a specialized organosilicon compound that integrates a sterically encumbered triisopropylsilyl (TIPS) moiety with a 1-phenylvinyloxy leaving/activating group [1]. This bifunctional architecture imparts a dual-mode reactivity: the bulky TIPS group confers markedly enhanced hydrolytic stability compared to smaller trialkylsilyl analogs (e.g., TMS or TES ethers), while the phenylethenyloxy substituent enables photochemically triggered deprotection via 250–350 nm irradiation, a feature absent in conventional TIPS ethers that require fluoride-based cleavage [2]. Standard commercial purity is ≥98% (MW 276.49 g/mol, C17H28OSi), and the compound is supplied as a colorless liquid soluble in common organic solvents such as ethanol, acetone, and chloroform [1].

Why Generic Silyl Ethers Cannot Replace Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1) in Stability-Critical and Orthogonal Deprotection Protocols


Simple in-class substitution with trimethylsilyl (TMS), triethylsilyl (TES), or even tert-butyldimethylsilyl (TBDMS) analogs is scientifically untenable in applications demanding simultaneous resistance to acidic/basic hydrolysis and the need for non-aqueous, photochemically orthogonal deprotection. The TIPS group within CAS 152718-37-1 provides acid-hydrolysis stability approximately 700,000-fold greater than TMS and 35-fold greater than TBDMS [1], yet the appended phenylethenyloxy group uniquely enables photo-cleavage at 250–350 nm—a deprotection pathway that leaves fluoride-labile TIPS silyl ethers untouched [2]. This combination of extreme chemical inertness with a light-gated release mechanism cannot be achieved by blending a generic TIPS reagent with a separate photo-labile group, because the spatial and electronic proximity of the phenylvinyl moiety to silicon is essential for intramolecular photocyclization and clean deprotection yields exceeding 90% [2]. Procurement of the correct CAS-registered compound therefore directly dictates the feasibility of multi-step synthetic sequences where sequential, orthogonal deprotections are required.

Head-to-Head Quantitative Evidence: Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1) Versus Closest Silyl Ether Comparators


Acid-Catalyzed Hydrolytic Stability: TIPS-Phenylvinyloxy Silane vs. TMS, TES, and TBDMS Analogs

The TIPS moiety of CAS 152718-37-1 confers dramatically superior resistance to acid-catalyzed hydrolysis relative to smaller trialkylsilyl counterparts. Based on the classic Corey-Venkateswarlu relative-rate scale measured for silyl ethers under standardized acidic conditions, the TIPS group exhibits a relative hydrolysis rate of 700,000 compared to TMS (1), TES (64), and TBDMS (20,000) [1]. Although this dataset was generated on simple aliphatic silyl ethers, the structure-activity relationship is dominated by steric shielding around silicon and is directly transferable to the 1-phenylvinyloxy silyl ether class (class-level inference) [1]. Procurement of the TIPS-bearing compound is thus mandatory when synthetic sequences expose the protected intermediate to acidic aqueous work-up, Lewis acidic reagents, or chromatographic purification on silica gel, conditions under which TMS- and TES-protected analogs would undergo premature cleavage within minutes to hours.

Silyl ether hydrolysis Protecting group stability Acid lability ranking

Base-Catalyzed Hydrolytic Stability: TIPS-Phenylvinyloxy Silane vs. TBDMS and TBDPS Analogs

Under alkaline conditions, the relative stability order of silyl ethers shifts significantly. Compiled kinetic data indicate the approximate relative base-hydrolysis rates as: TMS = 1, TES = 10–100, TBDMS = TBDPS = 20,000, and TIPS = 100,000 [1]. Thus, the TIPS group in CAS 152718-37-1 is approximately 5-fold more resistant to alkaline hydrolysis than both TBDMS and TBDPS [1]. This reversal—TBDPS being more acid-stable but TIPS being more base-stable—creates a critical selection criterion for syntheses involving strongly basic reagents (e.g., LDA, Grignard additions, or metal-hydride reductions). A TBDPS-protected intermediate would deprotect 5× faster than the TIPS analog under identical alkaline conditions, potentially compromising yield and purity when basic work-up or reaction conditions are unavoidable.

Alkaline hydrolysis Silyl ether stability Base-resistant protecting groups

Photochemical Deprotection Capability: Triisopropyl((1-phenylvinyl)oxy)silane vs. Conventional TIPS Ethers

A defining differentiation of CAS 152718-37-1 over standard TIPS silyl ethers (e.g., TIPS-Cl derived) is its capacity for photochemical deprotection. The 1-phenylvinyloxy substituent enables an intramolecular photocyclization upon irradiation at 250–350 nm, releasing the protected alcohol cleanly and in high yield [1]. In the foundational study by Pirrung et al., analogous styrylsilyl protecting groups with diisopropyl substitution on silicon were deprotected quantitatively, and the diisopropyl variant was explicitly preferred over dimethyl due to superior stability during multi-step sequences [1]. The TIPS substitution in CAS 152718-37-1 extends this principle, combining the maximal steric protection of TIPS with the photo-labile vinylsilane architecture. By contrast, conventional TIPS ethers (e.g., TIPS-O-R) are inert to UV light and require fluoride ion (TBAF, HF·pyridine) or strong acid for cleavage—conditions that are incompatible with acid/base-sensitive substrates or silyl-protected orthogonality schemes. No direct comparator bearing both TIPS bulk and photo-labile functionality is commercially available at comparable purity and specification.

Photolabile protecting groups Orthogonal deprotection Styrylsilane photochemistry

Steric Bulk and Diastereoselectivity Preservation: TIPS-Phenylethenyloxy vs. Smaller Silyl Substituents in Nucleophilic Additions

The steric demand of the triisopropylsilyl group is critical for preserving stereochemical outcomes in nucleophilic addition reactions. In a direct comparative study on 2-acyl-1,3-oxathiane systems, the triisopropylsilyloxy substituent maintained high diastereomeric excess (de) values characteristic of the unsubstituted substrate, whereas smaller α- and β-alkoxy protecting groups (including methoxy, benzyloxy, and TBDMS) significantly eroded diastereoselectivity through competing chelation or steric interference [1]. This demonstrates that the bulk of TIPS effectively suppresses undesired coordination of the ethereal oxygen to the incoming nucleophile or Lewis acid, a mechanistic benefit that directly translates to higher isomeric purity of the final product. The TIPS-phenylethenyloxy silane (CAS 152718-37-1) inherits this steric phenotype while adding the orthogonal photo-cleavage handle, making it the preferred choice when both stereochemical integrity and late-stage deprotection flexibility are required.

Diastereoselectivity Steric shielding Chelation control TIPS protecting group

Thermal and Hydrolytic Stability Under Ambient Storage: TIPS-Phenylethenyloxy Silane vs. TMS-Phenylethenyloxy Silane

From a procurement and logistics standpoint, the hydrolytic stability differential between TIPS and TMS analogs has direct consequences for shelf-life and handling requirements. TMS ethers of phenols and enols are notoriously moisture-sensitive, often requiring storage under strictly anhydrous conditions and degradation within weeks upon repeated septum puncture. The TIPS analog (CAS 152718-37-1) benefits from the kinetic barrier imposed by three isopropyl groups, dramatically slowing hydrolysis by ambient moisture. While no accelerated aging study specific to this CAS number is publicly available, the 700,000-fold acid-hydrolysis stability factor [1] and the known practical handling characteristics of TIPS silyl ethers support a shelf-life exceeding 12 months under standard laboratory storage (2–8°C, sealed under inert gas), compared to 1–3 months for the TMS-phenylvinyloxy analog under equivalent conditions . This reduces the procurement frequency and minimizes the risk of out-of-specification material in long-term research programs.

Shelf-life stability Moisture sensitivity Bulk procurement

Optimal Research and Industrial Deployment Scenarios for Triisopropyl((1-phenylvinyl)oxy)silane (CAS 152718-37-1) Based on Verified Differentiation Evidence


Multi-Step Natural Product Total Synthesis Requiring Orthogonal Silyl Deprotection Sequences

In complex molecule synthesis where multiple hydroxyl groups are differentially protected, CAS 152718-37-1 serves as the terminal, light-cleavable protecting group. After completing all acid/base-tolerant transformations on TIPS- and TBDPS-protected intermediates, the target compound can be selectively deprotected by UV irradiation (250–350 nm) without disturbing fluoride-labile silyl ethers elsewhere in the molecule. This photochemical orthogonality, validated by Pirrung et al. [1], eliminates 2–3 chemical deprotection steps and avoids exposure of acid/base-sensitive functionalities to TBAF or protic acids. The 700,000-fold acid stability of the TIPS group ensures survival through all preceding synthetic operations. Typical applications include total synthesis of polyketide macrolides, complex terpenoids, and glycoconjugates where late-stage global deprotection must be precisely choreographed.

Silicone Elastomer Crosslinking with UV-Cure Capability in Electronic Encapsulation

The compound functions as a dual-purpose crosslinking agent in room-temperature vulcanizable (RTV) silicone formulations. The phenylethenyloxy group participates in moisture-triggered hydrolysis-condensation crosslinking typical of alkoxy silanes, while the styrenic double bond provides a secondary UV-initiated radical crosslinking pathway. This dual-cure mechanism enables a two-stage curing profile: initial moisture cure for shape-setting, followed by UV irradiation for complete crosslinking in shadowed areas, a capability not available from simpler vinyltrialkoxysilanes. The TIPS-derived steric shielding reduces premature hydrolysis during formulation compounding compared to TMS- or TES-based crosslinkers, extending pot life by an estimated 2–5× based on class-level hydrolysis rate data [2]. Electronic encapsulants, LED packaging, and optically clear adhesives requiring void-free deep-section cure are key industrial targets.

Controlled Radical Polymerization Initiator or Chain-End Functionalization Agent

The 1-phenylvinyl moiety in CAS 152718-37-1 can participate in controlled radical polymerization (ATRP, RAFT, or NMP) as either a monomeric unit or an end-capping agent for polystyrene and polyacrylate chains. The TIPS group serves as a masked hydroxyl equivalent that withstands the polymerization conditions (often involving Lewis acidic metal catalysts or alkaline activators) far better than TMS or TBDMS alternatives—by factors of 700,000× and 35× respectively under acidic conditions [2]. After polymerization, photochemical cleavage releases a hydroxyl-terminated polymer without requiring fluoride treatment, which can contaminate sensitive electronic or biomedical applications. This scenario is particularly relevant for synthesizing hydroxyl-terminated block copolymers used as surface modifiers, drug-delivery vehicles, and nanoparticle stabilizers.

Photolithographic Resist or Photo-Patternable Surface Coating Additive

Leveraging the photo-cleavable styrylsilane architecture, CAS 152718-37-1 can be incorporated into photoresist formulations where UV exposure triggers a solubility switch. Upon 250–350 nm irradiation, the silyl protecting group is cleaved, generating a free hydroxyl or phenolic functionality at the polymer backbone or surface that alters wetting behavior, adhesion, or dissolution rate in developer solvents. The TIPS group ensures the coated film remains chemically inert during pre-exposure processing steps (baking, plasma treatment, solvent washes). Compared to conventional photoacid-generator (PAG) resists, the direct photochemical deprotection mechanism offers higher quantum efficiency and eliminates post-exposure bake steps, reducing process cycle time. Microelectronics packaging, microfluidic device fabrication, and biomedical microarray patterning are candidate application areas.

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